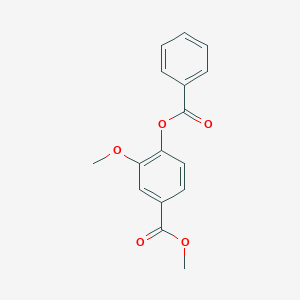

Methyl 4-benzoyloxy-3-methoxybenzoate

Description

BenchChem offers high-quality Methyl 4-benzoyloxy-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-benzoyloxy-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33551-45-0 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28g/mol |

IUPAC Name |

methyl 4-benzoyloxy-3-methoxybenzoate |

InChI |

InChI=1S/C16H14O5/c1-19-14-10-12(15(17)20-2)8-9-13(14)21-16(18)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

PGUPQOLLFJJYDG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-Benzoyloxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-benzoyloxy-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its chemistry, offering insights into its synthesis, structural characteristics, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

Methyl 4-benzoyloxy-3-methoxybenzoate, more formally known as Methyl 4-(benzyloxy)-3-methoxybenzoate, is a substituted aromatic ester. Its core structure consists of a benzoate scaffold featuring a methoxy group and a benzyloxy group attached to the aromatic ring.

Systematic IUPAC Name: methyl 3-methoxy-4-(phenylmethoxy)benzoate[1]

CAS Number: 56441-97-5[1]

Molecular Formula: C₁₆H₁₆O₄[1]

Molecular Weight: 272.29 g/mol [1]

| Property | Value | Source |

| Molecular Weight | 272.29 g/mol | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| CAS Number | 56441-97-5 | [1] |

| Appearance | Colorless crystals | [2] |

The presence of both electron-donating methoxy and benzyloxy groups on the benzene ring, along with the electron-withdrawing methyl ester, dictates the molecule's reactivity and physicochemical properties. The benzyloxy group, in particular, is often utilized as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.[3]

Structural Elucidation: A Spectroscopic Overview

Accurate structural confirmation is paramount in chemical synthesis. The following section details the expected spectroscopic data for Methyl 4-benzoyloxy-3-methoxybenzoate based on analysis of its functional groups and data from closely related compounds.

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (3H, benzoate ring) | ~7.6-7.0 | m | 3H |

| Aromatic (5H, benzyl ring) | ~7.5-7.3 | m | 5H |

| Benzylic (-OCH₂Ph) | ~5.1 | s | 2H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Ester Methyl (-COOCH₃) | ~3.8 | s | 3H |

1.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The anticipated chemical shifts are:

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic (C-O) | ~158, ~148 |

| Aromatic (quaternary) | ~137, ~123 |

| Aromatic (CH) | ~129-112 |

| Benzylic (-OCH₂) | ~71 |

| Methoxy (-OCH₃) | ~56 |

| Ester Methyl (-COOCH₃) | ~52 |

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 | Strong |

| C-O (ester and ether) | ~1250, ~1100 | Strong |

| C-H (aromatic) | ~3100-3000 | Medium |

| C-H (aliphatic) | ~3000-2850 | Medium |

| C=C (aromatic) | ~1600, ~1500 | Medium |

1.1.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 272. Key fragmentation patterns would likely involve the loss of the methoxy group (-31), the ester methyl group (-31), and the benzyl group (-91), as well as cleavage of the ester bond.

Synthesis and Mechanism

The most common laboratory synthesis of Methyl 4-benzoyloxy-3-methoxybenzoate involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid.

Fischer Esterification Protocol

This established method utilizes an acid catalyst, typically concentrated sulfuric acid, to promote the reaction between the carboxylic acid and an excess of methanol.

Step-by-Step Methodology:

-

Dissolve 4-(benzyloxy)-3-methoxybenzoic acid in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours (typically 12 hours) to drive the reaction to completion.[2]

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization, for example, from ethanol, to obtain colorless crystals.[2]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.

Caption: Fischer Esterification Mechanism.

The key steps involve:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by methanol: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the incoming methanol moiety to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, regenerating the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 4-benzoyloxy-3-methoxybenzoate is governed by its three primary functional groups: the ester, the ether (methoxy and benzyloxy), and the aromatic ring.

Ester Hydrolysis

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.[4] Basic hydrolysis (saponification) is often preferred as it is irreversible.

Mechanism of Basic Ester Hydrolysis:

Caption: Basic Ester Hydrolysis (Saponification).

Nucleophilic Acyl Substitution

The ester group can undergo nucleophilic acyl substitution with other nucleophiles, such as amines to form amides, or with organometallic reagents.[5]

Cleavage of the Benzyl Ether

The benzyloxy group serves as a protecting group for the phenolic hydroxyl and can be selectively cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using Pd/C and H₂). This deprotection is a crucial step in the synthesis of many target molecules.

Electrophilic Aromatic Substitution

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and benzyloxy groups. These groups direct incoming electrophiles to the ortho and para positions. However, the positions are already substituted, so further substitution would occur at the remaining open positions on the ring, with the position ortho to the methoxy group being the most likely site of substitution due to steric hindrance from the benzyloxy group.

Key Role in Pharmaceutical Synthesis

Methyl 4-benzoyloxy-3-methoxybenzoate is a pivotal intermediate in the synthesis of several pharmaceuticals.

-

Cediranib: This compound is a crucial building block in the synthesis of Cediranib, an anti-cancer drug.[2]

-

Clomiphene: It also serves as an intermediate in the production of Clomiphene, a selective estrogen receptor modulator.[6]

Its utility in drug discovery stems from the ability to selectively manipulate its functional groups to build more complex molecular architectures.[7]

Caption: Synthetic utility of Methyl 4-benzoyloxy-3-methoxybenzoate.

Safety and Handling

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

4.2. Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

4.3. First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention if any symptoms persist.

Conclusion

Methyl 4-benzoyloxy-3-methoxybenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined structure and the differential reactivity of its functional groups allow for a wide range of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

- Vertex AI Search Result 2.

- Supporting Information.

-

Li, Y. & Zhang, X. Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 2013 , 69, o1562. [Link]

-

Cenmed Enterprises. 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. [Link]

-

Mendes, A. et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022 , 12, 2451. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Methyl 4-(benzyloxy)

- The Royal Society of Chemistry.

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate | C16H16O4 | CID 5059267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cenmed.com [cenmed.com]

- 7. nbinno.com [nbinno.com]

Introduction: A Versatile Scaffold in Modern Synthesis

An In-Depth Technical Guide to Methyl 4-(benzyloxy)-3-methoxybenzoate (CAS 56441-97-5)

Methyl 4-(benzyloxy)-3-methoxybenzoate is a pivotal organic intermediate, valued by researchers and drug development professionals for its versatile molecular architecture.[1] Its structure is characterized by three key functional groups: a methyl ester, a methoxy group, and, most critically, a benzyl ether. This benzyl group serves as a protecting group for a phenolic hydroxyl, a common strategic maneuver in multi-step organic synthesis that prevents the otherwise reactive phenol from interfering with subsequent chemical transformations.[2][3]

This compound is not merely a laboratory curiosity; it is a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the production of the antineoplastic drug Cediranib, which has shown promise in treating lung and breast cancers, and the synthetic estrogen agonist-antagonist Clomiphene.[4] The strategic placement of its functional groups allows for a wide array of modifications, making it an attractive starting material for custom synthesis and drug discovery projects.

This guide provides a comprehensive technical overview of Methyl 4-(benzyloxy)-3-methoxybenzoate, detailing its properties, synthesis, core chemical principles, and applications, grounded in established scientific literature.

Physicochemical and Structural Properties

The compound typically presents as block-like colorless crystals.[4] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 56441-97-5 | [5][6] |

| Molecular Formula | C₁₆H₁₆O₄ | [4][5] |

| Molecular Weight | 272.29 g/mol | [4][5] |

| IUPAC Name | methyl 3-methoxy-4-(phenylmethoxy)benzoate | [5] |

| Crystal System | Monoclinic | [4] |

| Dihedral Angle | The two aromatic rings are nearly perpendicular, with a dihedral angle of 85.81 (10)°. | [4] |

Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate

The most direct and common synthesis of the title compound is achieved through a Fischer esterification of its corresponding carboxylic acid precursor, 4-(benzyloxy)-3-methoxybenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds with high yield.

Caption: Workflow for the synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the procedure reported by Li & Zhang (2012).[4]

Materials:

-

4-(benzyloxy)-3-methoxybenzoic acid (19.36 mmol, 1.0 equiv)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 2 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(benzyloxy)-3-methoxybenzoic acid (5 g, 19.36 mmol) in a sufficient volume of methanol.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the solution. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After 12 hours, cool the reaction mixture to room temperature.

-

Neutralization: Carefully add saturated sodium bicarbonate solution dropwise to neutralize the excess acid, adjusting the pH to approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Extract the aqueous layer with DCM. Combine the organic phases.

-

Purification: Filter the combined organic phase. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Crystallization (Optional): For higher purity, the title compound can be recrystallized. Dissolve the crude product (0.5 g) in ethanol (25 mL) and allow the solvent to evaporate slowly at room temperature over several days to obtain block-like colorless crystals.[4]

The Benzyl Ether: A Strategic Protecting Group

In the context of complex organic synthesis, protecting groups are indispensable tools for achieving chemoselectivity.[2] The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under many conditions. Protecting it allows chemists to perform reactions on other parts of the molecule without unintended side reactions at the hydroxyl site.

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols for several key reasons:

-

Ease of Introduction: It is readily introduced via Williamson ether synthesis.

-

Stability: It is robust and stable under a wide range of conditions, including acidic, basic, and some oxidative/reductive environments.[7]

-

Facile Cleavage: Most importantly, it can be removed under very mild and specific conditions, primarily through catalytic hydrogenation.[8][9][10] This orthogonality is key to its utility.

Caption: The strategic use of the benzyl group for hydroxyl protection.

Deprotection Methodologies: Cleavage of the Benzyl Ether

The selective removal of the benzyl group is crucial for revealing the free hydroxyl group at the desired stage of a synthetic sequence. Several methods exist, with catalytic hydrogenation being the most common.

| Method | Reagents & Conditions | Causality & Key Insights | Sources |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | This is the most prevalent method due to its exceptionally mild conditions and high yields.[10] The reaction breaks the C-O bond via hydrogenolysis, producing the desired alcohol and toluene as a volatile, easily removable byproduct.[10] | [9][10] |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Used when the presence of gaseous hydrogen is undesirable or when other reducible groups (e.g., alkynes) are present. The cyclohexadiene acts as a hydrogen donor. | [9] |

| Oxidative Cleavage | Ozone (O₃); DDQ; Oxoammonium Salts | These methods are useful when hydrogenation is not viable. For example, p-methoxybenzyl ethers are particularly susceptible to cleavage by single electron oxidants like DDQ.[9][11] | [9][11] |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | This method is less common as it requires harsh conditions that may not be compatible with acid-sensitive functional groups elsewhere in the molecule. | [9] |

Applications in Pharmaceutical Synthesis

The utility of Methyl 4-(benzyloxy)-3-methoxybenzoate is best demonstrated by its role as a precursor to complex APIs. Its structure is a derivative of isovanillin, a class of compounds known for a wide range of potent biological activities.[12][13]

1. Synthesis of Cediranib: This compound is a direct intermediate in the synthesis of Cediranib, a potent anti-cancer agent.[4] The synthetic route leverages the pre-installed methoxy and protected hydroxyl groups, which become part of the final quinazoline core of the drug after a series of transformations.

2. Synthesis of Clomiphene: It is also reported as an intermediate in the synthesis of Clomiphene, a drug used to treat infertility in women.[14] This highlights the compound's versatility in creating structurally diverse therapeutic agents.

3. General Scaffold for Drug Discovery: The molecule's three distinct functional handles—the benzyl ether, the methoxy group, and the methyl ester—provide chemists with multiple points for diversification.[1]

-

The ester can be hydrolyzed to a carboxylic acid or converted to an amide.

-

The benzyl ether can be cleaved to reveal a free phenol for further functionalization.

-

The aromatic ring can undergo electrophilic aromatic substitution, guided by the existing electron-donating groups.

This flexibility makes it a valuable scaffold for building libraries of novel compounds for screening in drug discovery programs.[1][15]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is based on available safety data sheets.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity / Irritation | GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is a summary. Always consult the full Safety Data Sheet (SDS) before handling the compound.[16][17]

Conclusion

Methyl 4-(benzyloxy)-3-methoxybenzoate is more than a simple aromatic ester; it is a strategically designed synthetic intermediate that embodies the principles of protecting group chemistry. Its stability, coupled with the reliable and mild deprotection of its benzyl ether, makes it an invaluable tool for researchers in organic and medicinal chemistry. Its demonstrated role in the synthesis of important pharmaceuticals like Cediranib underscores its significance in drug development, while its versatile structure ensures its continued use as a foundational scaffold for discovering the medicines of tomorrow.

References

-

PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Li, C., & Zhang, H. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562. [Link]

-

Cenmed Enterprises. 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester.[Link]

-

Organic Chemistry Portal. Benzyl Ethers.[Link]

- Kocienski, P. J. (1994).Protecting Groups. Georg Thieme Verlag.

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

YouTube. benzyl ether cleavage.[Link]

-

Scientific Research Publishing. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification.[Link]

-

Wikipedia. Protecting group.[Link]

-

Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups.[Link]

-

ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.[Link]

-

ACS Publications. Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.[Link]

- Google Patents.CN107118087A - A kind of new technique for synthesizing of isovanillin.

-

PMC - NIH. Approaches to Iodinated Derivatives of Vanillin and Isovanillin.[Link]

-

BASF. Safety Data Sheet.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-(benzyloxy)-3-methoxybenzoate | C16H16O4 | CID 5059267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Isovanillin | 621-59-0 [chemicalbook.com]

- 14. cenmed.com [cenmed.com]

- 15. Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate | 27065-65-2 | Benchchem [benchchem.com]

- 16. shop.basf.com [shop.basf.com]

- 17. chemscene.com [chemscene.com]

A Comprehensive Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Methyl 3-methoxy-4-(phenylmethoxy)benzoate

As a key building block in the synthesis of complex pharmaceutical agents, Methyl 3-methoxy-4-(phenylmethoxy)benzoate warrants a detailed examination for researchers and scientists in the field of drug development and organic chemistry. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, underpinned by authoritative sources to ensure scientific integrity.

Chemical Identity and Synonyms

Methyl 3-methoxy-4-(phenylmethoxy)benzoate is a substituted aromatic ester. For clarity and comprehensive database searching, it is crucial to be familiar with its various synonyms and chemical identifiers.

The primary IUPAC name for this compound is methyl 3-methoxy-4-(phenylmethoxy)benzoate .[1] However, it is also widely known and indexed under several other names. The strategic placement of the methoxy and benzyloxy groups on the benzoate core makes it a versatile intermediate.

A comprehensive list of its synonyms includes:

-

Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, methyl ester[1]

-

Methyl 3-Methoxy-4-(benzyloxy)benzoate[1]

These synonyms are often used interchangeably in chemical literature and supplier catalogs.

| Identifier | Value | Source |

| CAS Number | 56441-97-5 | PubChem[1] |

| PubChem CID | 5059267 | PubChem[1] |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem[1] |

| Molecular Weight | 272.29 g/mol | PubChem[1] |

| IUPAC Name | methyl 3-methoxy-4-phenylmethoxybenzoate | PubChem[1] |

| InChI Key | FPGZHXRPIFVQOL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | PubChem[1] |

Physicochemical and Safety Data

Understanding the physicochemical properties of Methyl 3-methoxy-4-(phenylmethoxy)benzoate is essential for its handling, storage, and use in reactions.

Physical Properties:

The compound exists as block-like colorless crystals under standard conditions.[1] Detailed crystallographic data reveals a monoclinic crystal system.[1]

Safety Information:

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-methoxy-4-(phenylmethoxy)benzoate. The following GHS hazard information has been identified:

-

H332: Harmful if inhaled.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/eye protection/face protection.[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol

The synthesis of Methyl 3-methoxy-4-(phenylmethoxy)benzoate is typically achieved through the esterification of its corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. This reaction is a fundamental example of Fischer esterification.

Experimental Protocol: Esterification of 4-(benzyloxy)-3-methoxybenzoic acid

This protocol is based on a literature procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[1]

Materials:

-

4-(benzyloxy)-3-methoxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction flask, dissolve 4-(benzyloxy)-3-methoxybenzoic acid in methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7.

-

Add dichloromethane to the mixture to extract the product.

-

Filter the mixture to remove any solids.

-

Separate the organic phase and evaporate the solvent using a rotary evaporator to yield the crude product.

-

For purification, dissolve the crude product in ethanol and allow the solvent to evaporate slowly at room temperature over several days to obtain colorless crystals of Methyl 4-(benzyloxy)-3-methoxybenzoate.[1]

Causality Behind Experimental Choices:

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a classic acid catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate by providing the necessary activation energy for the esterification, which is typically a slow process at room temperature.

-

Neutralization with Sodium Bicarbonate: The addition of a weak base like sodium bicarbonate is crucial to quench the reaction by neutralizing the sulfuric acid catalyst and any unreacted carboxylic acid. This step is essential before extraction to prevent the co-extraction of acidic impurities.

-

Dichloromethane for Extraction: Dichloromethane is a common organic solvent for extraction due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.

-

Recrystallization for Purification: Recrystallization is a standard technique for purifying solid organic compounds. The slow evaporation of ethanol allows for the formation of a well-defined crystal lattice, excluding impurities.

Synthesis Workflow Diagram

Caption: Synthesis of Methyl 3-methoxy-4-(phenylmethoxy)benzoate.

Applications in Drug Development and Organic Synthesis

The primary significance of Methyl 3-methoxy-4-(phenylmethoxy)benzoate lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.

Intermediate in the Synthesis of Cediranib:

This compound is a crucial intermediate in the synthesis of Cediranib (AZD2171), a potent, orally available inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1] Cediranib has been investigated as an anti-cancer agent.[1][5]

Intermediate in the Synthesis of Clomiphene:

Methyl 4-(benzyloxy)-3-methoxybenzoate also serves as an intermediate in the synthesis of Clomiphene.[3][6] Clomiphene is a synthetic estrogen agonist-antagonist used in the treatment of infertility in women.

Versatile Scaffold in Organic Synthesis:

Beyond its established roles, the structural features of Methyl 3-methoxy-4-(phenylmethoxy)benzoate make it a valuable scaffold for the custom synthesis of novel compounds in drug discovery.[2] The presence of a benzyloxy protecting group, an electron-donating methoxy group, and a reactive methyl ester moiety provides multiple sites for molecular modification.[2] This allows for the exploration of new chemical space and the development of new therapeutic agents.

Conclusion

Methyl 3-methoxy-4-(phenylmethoxy)benzoate is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical identity, coupled with a straightforward synthesis and critical role as a building block for important drugs, underscores its value. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Significance of Aromatic Esters: Applications of Methyl 4-Benzyloxy-3-methoxybenzoate. (n.d.). [Source organization not clearly identified]. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). CN102603718B - Synthesis method of cediranib.

-

Pharmaffiliates. (n.d.). CAS No : 56441-97-5 | Product Name : 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Cediranib. Retrieved from [Link]

Sources

Molecular weight of Methyl 4-benzyloxy-3-methoxybenzoate

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5 ) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, specifically implicated in the pathway for Cediranib (an inhibitor of VEGF receptors).

In drug development, this molecule represents a "protected" scaffold. The benzyl group serves as a robust protecting group for the 4-hydroxyl position of the vanilloid core, increasing lipophilicity (LogP) to facilitate purification and subsequent organic transformations before final deprotection.

Core Metric:

Physicochemical Specifications

The following data constitutes the baseline for stoichiometric calculations and analytical method validation (HPLC/MS).

| Parameter | Specification | Technical Note |

| Molecular Formula | C₁₆H₁₆O₄ | Degree of Unsaturation = 9 |

| Molecular Weight | 272.29 g/mol | Average mass for stoichiometric scaling. |

| Monoisotopic Mass | 272.104859 Da | Use for High-Res Mass Spectrometry (HRMS) [M+H]⁺ identification. |

| CAS Number | 56441-97-5 | Key identifier for procurement. |

| Physical State | White Crystalline Solid | Melting Point range typically 98–102 °C (derivative dependent). |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility due to the benzyl moiety. |

| Lipophilicity | LogP ≈ 3.4 | Significant increase over Methyl Vanillate (LogP ≈ 1.6). |

Synthetic Architecture & Stoichiometry

To understand the molecular weight in context, one must analyze its assembly. The most robust synthesis in a pharmaceutical setting involves the Williamson Ether Synthesis starting from Methyl Vanillate. This route avoids the harsh acidic conditions required for esterification of the pre-benzylated acid.

Reaction Pathway (Graphviz)

Figure 1: Synthetic workflow via Williamson Ether Synthesis. The reaction relies on the SN2 nucleophilic attack of the phenoxide ion on the benzylic carbon.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 10.0 g of Methyl 4-benzyloxy-3-methoxybenzoate. Scale: Laboratory (Gram-scale).

Stoichiometric Table

| Reagent | MW ( g/mol ) | Equiv. | Mmol | Mass (g) |

| Methyl Vanillate | 182.17 | 1.0 | 54.9 | 10.00 |

| Benzyl Bromide | 171.04 | 1.2 | 65.9 | 11.27 |

| Potassium Carbonate | 138.21 | 2.0 | 109.8 | 15.17 |

| Acetone | Solvent | N/A | N/A | ~150 mL |

Step-by-Step Methodology

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Vanillate (10.0 g) in dry Acetone (150 mL). Add anhydrous Potassium Carbonate (15.17 g).

-

Scientific Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10) without hydrolyzing the methyl ester. Anhydrous conditions prevent side reactions.

-

-

Alkylation: Add Benzyl Bromide (11.27 g) dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (reflux) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.[3]6) should appear.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (KBr and excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude white/off-white solid.

-

-

Purification: Recrystallize from hot Ethanol or a mixture of Ethyl Acetate/Hexane.

-

Yield Expectation: 90–95% (>13.5 g).

-

Analytical Characterization (Self-Validating Systems)

To confirm the molecular weight and structure, the following spectral features must be observed.

A. Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).[4]

-

Target Ion: Look for the sodium adduct [M+Na]⁺ .

-

Calculation:

. -

Interpretation: A strong peak at 295.1 m/z confirms the molecular weight of 272.3. The protonated peak [M+H]⁺ at 273.1 may be less intense due to the lack of basic nitrogens.

B. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

This technique validates the structural connectivity.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.6 – 7.5 | Multiplet | 2H | Ar-H (Benzoate) | Deshielded by Ester group. |

| 7.4 – 7.3 | Multiplet | 5H | Ar-H (Benzyl) | Aromatic protecting group. |

| 6.9 | Doublet | 1H | Ar-H (Benzoate) | Ortho to alkoxy groups. |

| 5.2 | Singlet | 2H | -OCH₂-Ph | Diagnostic Peak: Confirms Benzylation. |

| 3.94 | Singlet | 3H | -OCH₃ | Methoxy group.[5] |

| 3.89 | Singlet | 3H | -COOCH₃ | Methyl Ester. |

Analytical Logic Flow (Graphviz)

Figure 2: Analytical decision tree for confirming molecular identity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5059267, Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]

-

Li, H., & Zhang, Y. (2012). Synthesis and Crystal Structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. (Contextualized via PMC/NIH data). Retrieved from [Link]

Sources

Solubility Profile and Thermodynamic Characterization of Methyl 4-benzyloxy-3-methoxybenzoate

Topic: Solubility of Methyl 4-benzyloxy-3-methoxybenzoate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a critical pharmaceutical intermediate, notably utilized in the synthesis of tyrosine kinase inhibitors such as Cediranib and selective estrogen receptor modulators like Clomiphene .

Precise solubility data for this compound is the cornerstone of efficient process design—governing yield in reaction workups, purity in recrystallization steps, and stability in formulation.[1] This guide synthesizes the physicochemical behavior of Methyl 4-benzyloxy-3-methoxybenzoate, delineates its solubility landscape across polarity gradients, and provides a validated experimental framework for thermodynamic modeling.

Physicochemical Profile & Molecular Architecture[1]

Understanding the solubility behavior requires analyzing the molecular moiety.[1] The compound features a lipophilic benzyl ether tail and a polar methyl ester head, creating a distinct amphiphilic profile that dictates its solvent affinity.[1]

| Property | Specification |

| IUPAC Name | Methyl 4-(benzyloxy)-3-methoxybenzoate |

| CAS Number | 56441-97-5 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| Predicted LogP | ~3.4 (Lipophilic) |

| Melting Point | ~62–67 °C (Solid) |

| Key Functional Groups | Methyl Ester (Polar, H-bond acceptor)Methoxy Ether (Weakly polar)Benzyl Group (Hydrophobic, |

Solubility Landscape: Qualitative & Semi-Quantitative Analysis[1]

Based on structural analysis and synthesis literature, the solubility profile of Methyl 4-benzyloxy-3-methoxybenzoate follows a clear polarity-dependent gradient.

Solvent Class Compatibility Table[1]

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary dissolution solvent for reaction workup. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High to Moderate | Excellent for liquid-liquid extraction partitioning. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature-Dependent | Ideal for Recrystallization. Soluble at reflux; sparingly soluble at |

| Polar Aprotic | Acetonitrile, Acetone | Moderate to High | Good for chromatographic purification.[1] |

| Non-Polar/Aqueous | Hexane, Water | Insoluble/Sparingly | Used as anti-solvents to drive precipitation.[1] |

Recrystallization Strategy (DCM/MeOH System)

A common purification strategy involves a solvent swap :

-

Dissolution: Dissolve crude solid in minimal Dichloromethane (High Solubility).

-

Displacement: Slowly add Methanol (Temperature-dependent Solubility) while heating.[1]

-

Nucleation: Concentrate to remove DCM, allowing the compound to crystallize from the cooling Methanol-rich phase.[1]

Experimental Protocol: Laser Monitoring Observation Technique

Workflow Diagram

Figure 1: Workflow for the Laser Monitoring Solubility Determination. This dynamic method detects the exact moment of solid disappearance via laser transmittance changes.[1]

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of Methyl 4-benzyloxy-3-methoxybenzoate into a jacketed glass vessel. Add a known mass ( -

Equilibration: Initiate stirring (approx. 400 rpm) to create a suspension.

-

Laser Setup: Direct a laser beam (e.g., He-Ne, <5 mW) through the vessel onto a photodetector.[1] Initial transmittance will be near zero due to scattering by solid particles.[1]

-

Controlled Heating: Raise the temperature of the circulating fluid at a slow, constant rate (e.g., 0.1 K/min).[1]

-

Endpoint Detection: Record the temperature (

) at which the laser transmittance intensity sharply rises to a maximum constant value. This indicates complete dissolution.[1] -

Replication: Repeat for varying solute/solvent ratios to construct the full solubility curve.

Thermodynamic Modeling Framework

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility (

The Modified Apelblat Model

[1]- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[1][3][4]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Logic

Figure 2: Thermodynamic analysis flow. Positive enthalpy (

Interpretation for Process Scale-Up

-

Positive Enthalpy (

): Dissolution is endothermic.[1] Cooling crystallization is a viable purification method.[1] -

Solvent Selection: If

is significantly higher in Solvent A than Solvent B, the solubility curve in A will be steeper, offering higher theoretical yield in a cooling crystallization cycle.[1]

References

-

Compound Synthesis & Application

-

Experimental Methodology (Laser Monitoring)

-

Thermodynamic Modeling (Apelblat Equation)

Sources

Safety data sheet (SDS) for Methyl 4-benzyloxy-3-methoxybenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 4-benzyloxy-3-methoxybenzoate

For the modern researcher and drug development professional, a deep understanding of a chemical's safety profile is not merely a regulatory hurdle, but a cornerstone of scientific excellence and responsible innovation. This guide provides a comprehensive safety and handling overview for Methyl 4-benzyloxy-3-methoxybenzoate (CAS No. 56441-97-5), a key intermediate in pharmaceutical synthesis.[1][2] Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data from structurally analogous compounds to offer a practical, in-depth perspective rooted in chemical principles.

Chemical Identity and Inferred Hazard Profile

Based on available data for analogous compounds, Methyl 4-benzyloxy-3-methoxybenzoate should be handled as a substance that is likely to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Methyl 4-benzyloxy-3-methoxybenzoate |

| Synonyms | 4-Benzyloxy-3-methoxybenzoic Acid Methyl Ester |

| CAS Number | 56441-97-5[2] |

| Molecular Formula | C₁₆H₁₆O₄[3] |

| Molecular Weight | 272.29 g/mol |

| Structure | (Image of the chemical structure would be placed here) |

GHS Hazard Communication: A Visual Workflow

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. For Methyl 4-benzyloxy-3-methoxybenzoate, the anticipated GHS classification necessitates specific labeling and precautionary measures.

Caption: Anticipated GHS classification and corresponding PPE.

Principles of Safe Handling and Exposure Control

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind the recommended handling procedures is based on preventing the compound, likely a solid powder, from coming into contact with these surfaces.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle the material in a controlled environment.

-

Ventilation: Always handle Methyl 4-benzyloxy-3-methoxybenzoate in a well-ventilated area.[5][6] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a ventilated balance enclosure is mandatory. This is critical to prevent inhalation of airborne particles which may cause respiratory irritation.[4][6]

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is a critical last line of defense.

-

Eye and Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[6] If there is a splash hazard, chemical goggles or a full-face shield should be used. This is to prevent direct contact with the eyes, which can cause serious irritation.[4][6]

-

Skin Protection: Wear a standard laboratory coat. Chemically resistant gloves, such as nitrile, must be worn when handling the compound.[8] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.[8] This prevents skin irritation that can result from direct contact.[6]

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required. If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator should be used.[5]

Emergency Procedures: A Self-Validating Response System

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm. The following protocols are designed to be a self-validating system for immediate action.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. westliberty.edu [westliberty.edu]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Methodological & Application

Streamlined Synthesis of Methyl 4-benzyloxy-3-methoxybenzoate via Williamson Ether Synthesis

Application Note: A-0087

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 4-benzyloxy-3-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is achieved through the benzylation of methyl vanillate using the robust and widely applicable Williamson ether synthesis.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and an explanation of the underlying chemical principles to ensure reproducible and high-yield results.

Introduction: The Strategic Importance of Benzyl Protecting Groups

The benzyl group is a cornerstone of protecting group strategy in multi-step organic synthesis, particularly in the synthesis of complex, biologically active molecules.[6] Its utility stems from its general stability across a wide range of reaction conditions and the facility of its removal through catalytic hydrogenation.[6] The target molecule, Methyl 4-benzyloxy-3-methoxybenzoate, serves as a crucial building block for various pharmacologically relevant scaffolds.

The synthesis from methyl vanillate, a readily available starting material derived from vanillin, presents an efficient and economical route.[7][8] The core of this transformation is the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5]

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][9] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of methyl vanillate by a suitable base, forming a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride in a concerted step, displacing the chloride leaving group and forming the desired ether linkage.[4][9][10]

Several factors are critical for the success of this synthesis:

-

Choice of Base: A moderately strong base is required to quantitatively deprotonate the phenol without promoting unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice for this transformation as it is effective, economical, and easy to handle.[3]

-

Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal for SN2 reactions.[3] It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.

-

Reaction Temperature: Gentle heating is typically employed to ensure a reasonable reaction rate without inducing decomposition of the starting materials or products.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Methyl Vanillate | ≥98% | Sigma-Aldrich | 3943-74-6 |

| Benzyl Chloride | ≥99% | Acros Organics | 100-44-7 |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | 584-08-7 |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | EMD Millipore | 68-12-2 |

| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |

| Hexanes | ACS Grade | VWR | 110-54-3 |

| Brine (saturated NaCl solution) | - | In-house preparation | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |

Safety Precautions: Benzyl chloride is a lachrymator and irritant; handle in a well-ventilated fume hood.[6] DMF is a potential reproductive toxin; avoid inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl vanillate (10.0 g, 54.9 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (15.2 g, 109.8 mmol, 2.0 equiv) and anhydrous DMF (100 mL).

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Add benzyl chloride (7.6 mL, 65.9 mmol, 1.2 equiv) dropwise to the stirring suspension.

-

Reaction Progression: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of methyl vanillate), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water, which will precipitate the crude product.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash the filter cake with copious amounts of water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure Methyl 4-benzyloxy-3-methoxybenzoate as a white crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Figure 1: Experimental workflow for the synthesis of Methyl 4-benzyloxy-3-methoxybenzoate.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White crystalline solid |

| Melting Point | 98-100 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95 (dd, J = 8.4, 1.9 Hz, 1H), 7.55 (d, J = 1.9 Hz, 1H), 7.45-7.30 (m, 5H), 6.95 (d, J = 8.4 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H), 3.88 (s, 3H). |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 166.8, 152.0, 149.5, 136.5, 128.6, 128.1, 127.2, 123.0, 122.5, 113.8, 111.5, 70.8, 56.0, 52.1. |

Note: NMR spectral data are predicted and may vary slightly based on experimental conditions and instrument calibration.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time or slightly increase temperature. Verify the quality of benzyl chloride. |

| Loss of product during work-up. | Ensure complete precipitation by using ice-cold water. Minimize the amount of solvent used for recrystallization. | |

| Presence of Starting Material | Insufficient base or alkylating agent. | Use freshly dried K₂CO₃. Ensure the correct stoichiometry of reagents. |

| Inefficient stirring. | Use a larger stir bar or mechanical stirring for better mixing. | |

| Formation of Side Products | Impurities in starting materials. | Use high-purity reagents. |

| Overheating or prolonged reaction time. | Carefully control the reaction temperature and monitor by TLC to avoid decomposition. |

Conclusion

The Williamson ether synthesis provides a highly efficient and reliable method for the preparation of Methyl 4-benzyloxy-3-methoxybenzoate from methyl vanillate. The protocol detailed in this application note is robust, scalable, and yields a high-purity product. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can consistently achieve excellent results, facilitating the advancement of their drug discovery and development programs.

References

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Wang, Y. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1562.

- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (2023, December 2). Williamson ether synthesis. In Wikipedia.

- BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.

- NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.

- Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from Beilstein Journal of Organic Chemistry.

- Davis, P. (2013, October 1). A Brief Explanation of the Williamson Ether Synthesis [Video]. YouTube.

- ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.

- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.

- PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum.

- Chemical Shifts. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR].

- Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

- NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester.

- PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate.

Sources

- 1. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester [webbook.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

Application Note & Protocols: Strategic Use of Aromatic Esters in the Synthesis of Clomiphene and its Analogs

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and synthetic organic chemistry.

Abstract: This document provides a detailed technical guide on the synthesis of Clomiphene, a widely used selective estrogen receptor modulator (SERM). We will first explore a canonical and industrially relevant synthetic pathway to Clomiphene, establishing a baseline protocol. Subsequently, we will delve into the specific application of Methyl 4-benzyloxy-3-methoxybenzoate as a versatile starting material. While not a direct precursor to Clomiphene itself, this guide will provide detailed protocols for its conversion into key intermediates for the synthesis of novel Clomiphene analogs, thereby highlighting its utility in drug discovery and the development of new chemical entities. The causality behind experimental choices, self-validating protocol design, and safety considerations are emphasized throughout.

Introduction to Clomiphene

Clomiphene is a triphenylethylene derivative that functions as a non-steroidal ovulatory stimulant. It is a cornerstone therapy for treating anovulatory infertility.[1] Clomiphene is administered as a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene), each exhibiting distinct pharmacological profiles.[1] The synthesis of such multi-aryl structures requires a robust and well-controlled chemical strategy, often involving the sequential construction of the core structure through reactions like Grignard addition and controlled dehydration and chlorination steps.[2][3]

The structural complexity and pharmaceutical importance of Clomiphene make its synthesis a relevant topic for process chemists and researchers in medicinal chemistry. This guide focuses on leveraging common starting materials and key transformations to achieve the target molecule and its derivatives.

Retrosynthetic Analysis and Canonical Synthesis of Clomiphene

A logical retrosynthetic analysis of Clomiphene reveals that a key disconnection can be made at the ether linkage and the triarylethylene core. The synthesis generally converges on a pivotal intermediate, a triaryl carbinol, which is then elaborated to the final product.

A widely practiced route begins with a 4-substituted benzophenone derivative, which already contains the foundational structure of one of the key phenyl rings. The subsequent steps build the rest of the molecule around this core.

Caption: Canonical synthetic pathway for Clomiphene.

This established pathway involves:

-

Etherification: Introduction of the diethylaminoethoxy side chain onto a 4-hydroxylated benzophenone core.

-

Grignard Reaction: Assembly of the triaryl carbinol intermediate by reacting the benzophenone with a suitable Grignard reagent like benzylmagnesium chloride.[3]

-

Dehydration: Formation of the characteristic triphenylethylene double bond by eliminating water from the carbinol, often under acidic conditions.[1][4]

-

Chlorination: Introduction of the vinyl chloride, which is a distinguishing feature of Clomiphene, typically using an agent like N-chlorosuccinimide (NCS).[1][5][6]

Application of Methyl 4-benzyloxy-3-methoxybenzoate in Analog Synthesis

Methyl 4-benzyloxy-3-methoxybenzoate is a versatile aromatic ester.[7] Its key structural features—a methyl ester for reactivity, a stable benzyloxy protecting group, and a methoxy substituent—make it an excellent starting material for creating substituted benzophenone cores.[7][8]

It is crucial to note that the substitution pattern of this molecule (a methoxy group at the 3-position) means it is not a direct precursor for Clomiphene itself. Instead, it is an ideal starting point for the synthesis of 3-methoxy-clomiphene analogs . Such analogs are valuable in structure-activity relationship (SAR) studies to explore how substitution on the phenoxy ring impacts biological activity.

The following sections provide detailed protocols for the multi-step conversion of Methyl 4-benzyloxy-3-methoxybenzoate into a key benzophenone intermediate, which can then be advanced toward the target analog.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. CN103351304A - Synthesis method of clomiphene - Google Patents [patents.google.com]

- 3. Clomiphene, Serofene, Clomid(citrate), Serophene(citrate)-药物合成数据库 [drugfuture.com]

- 4. JP2017507961A - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]

- 5. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Application Note & Protocol: High-Fidelity Reduction of Methyl 4-benzyloxy-3-methoxybenzoate to (4-benzyloxy-3-methoxyphenyl)methanol

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

(4-benzyloxy-3-methoxyphenyl)methanol, also known as O-benzyl vanillyl alcohol, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and complex natural products.[1] Its structural motif, featuring a protected catechol system, is a common feature in bioactive compounds. The selective and high-yield reduction of its ester precursor, methyl 4-benzyloxy-3-methoxybenzoate, is a critical transformation that demands precision and a thorough understanding of the underlying chemical principles. This document provides a comprehensive guide to this reduction, focusing on the use of lithium aluminum hydride (LAH), a powerful and versatile reducing agent, while also considering alternative reagents for specific applications.

Mechanistic Considerations: Ester Reduction

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. It involves the net addition of two hydride equivalents to the carbonyl carbon.

The Role of Hydride Reagents

Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are typically required for the efficient reduction of esters.[2][3] Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally sluggish or ineffective for this transformation under standard conditions due to the lower electrophilicity of the ester carbonyl compared to aldehydes or ketones.[4][5]

The enhanced reactivity of LiAlH₄ stems from the weaker, more polarized Al-H bond compared to the B-H bond in NaBH₄, making the hydride ion more nucleophilic.[6]

Reaction Pathway with LiAlH₄

The reduction of an ester with LiAlH₄ proceeds through a two-step mechanism:[7]

-

Initial Hydride Attack: The reaction commences with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity.[7]

-

Intermediate Aldehyde Formation and Subsequent Reduction: The tetrahedral intermediate is unstable and collapses, expelling the methoxide leaving group to form an aldehyde intermediate.[4] Aldehydes are more reactive towards hydride reduction than esters.[7] Consequently, the aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide intermediate.

-

Workup: A final aqueous workup step protonates the alkoxide to yield the desired primary alcohol.

Diagram: Mechanism of Ester Reduction by LiAlH₄

Caption: Reaction mechanism of ester reduction using LiAlH₄.

Reagent Selection and Chemoselectivity

The substrate, methyl 4-benzyloxy-3-methoxybenzoate, contains a benzyl ether protecting group. It is crucial to select a reducing agent that does not cleave this group.

-

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for this transformation. It is a potent reducing agent that readily reduces esters to primary alcohols.[2][4][6] Importantly, under the standard reaction conditions, LiAlH₄ does not typically cleave benzyl ethers, ensuring the integrity of the protecting group.[8][9][10][11]

-

Sodium Borohydride (NaBH₄): While generally unreactive towards esters, NaBH₄ can reduce aromatic esters under specific, often harsh, conditions such as in the presence of activating agents like LiCl or at high temperatures in solvents like diglyme.[12][13][14] A sodium borohydride-THF-methanol system has been reported to reduce aromatic methyl esters in good yields.[15] However, for routine, high-yield synthesis, LiAlH₄ is more reliable.

-

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful, sterically hindered reducing agent.[16] It is often used to selectively reduce esters to aldehydes at low temperatures (e.g., -78 °C).[17][18][19] If the corresponding aldehyde is the desired product, DIBAL-H would be the appropriate reagent. However, for the complete reduction to the alcohol, LiAlH₄ is more straightforward.

Experimental Protocols

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[4][6][20] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is the standard and most reliable method for the preparation of (4-benzyloxy-3-methoxyphenyl)methanol.

Materials:

-

Methyl 4-benzyloxy-3-methoxybenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Ethyl acetate

-

Deionized water

-

15% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a positive pressure of nitrogen.

-

Solvent Addition: Add anhydrous THF (or Et₂O) via a syringe to create a suspension of the LAH. Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve methyl 4-benzyloxy-3-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. The following quenching procedure is critical for safety and ease of workup.[4][21][22] For 'x' grams of LiAlH₄ used, quench by the slow, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water

-

-

Workup and Isolation: Stir the resulting mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.[23] Add anhydrous MgSO₄ or Na₂SO₄ to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Purification: Filter the solid precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Diagram: Experimental Workflow for LAH Reduction

Caption: Step-by-step workflow for the LAH reduction.

Data Summary

| Parameter | LiAlH₄ Reduction | NaBH₄ Reduction (Modified) |

| Reagent | Lithium Aluminum Hydride | Sodium Borohydride |

| Equivalents | ~1.5 | Excess (~4.0) |

| Solvent | Anhydrous THF or Et₂O | THF/Methanol |

| Temperature | 0 °C to Room Temp. | Reflux |

| Reaction Time | 1-3 hours | 2-5 hours[15] |

| Workup | Fieser Workup (H₂O/NaOH) | Acidic Quench (e.g., HCl)[15] |

| Yield | High (>90%) | Moderate to High (70-92%)[15] |

| Selectivity | Excellent | Good, but may require optimization |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC indicates the presence of starting material, the cause may be insufficient LAH or wet reagents/solvents. Add more LAH or ensure all components are scrupulously dried for future attempts.

-

Difficult Filtration (Emulsions): The formation of gelatinous aluminum salts during workup can make filtration difficult.[4] Adhering strictly to the Fieser workup ratios helps to produce a granular, easily filterable solid.[21][22][23]

-

Safety: The quenching of excess LAH is highly exothermic and produces hydrogen gas.[20] Add quenching agents very slowly and with efficient cooling and stirring. Never add water directly to a large excess of unreacted LAH.

Conclusion

The reduction of methyl 4-benzyloxy-3-methoxybenzoate to (4-benzyloxy-3-methoxyphenyl)methanol is most effectively and reliably achieved using lithium aluminum hydride in an anhydrous ethereal solvent. This method provides high yields while preserving the benzyl ether protecting group. The provided protocol, including the critical Fieser workup, offers a safe and efficient pathway to this valuable synthetic intermediate. For applications where the milder conditions of sodium borohydride are preferred, the modified THF/methanol system presents a viable, albeit potentially lower-yielding, alternative.[15]

References

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

-

Saeed, A. (2025). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

- Pittman Jr., C. U., & Narayan, R. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C.

-

University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

-

University of Leeds, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [https://www.chem.leeds.ac.uk/ugcourse/level3/ Expt5.pdf]([Link] Expt5.pdf)

-

Organic Chemistry Data. (n.d.). Sodium Borohydride - Common Organic Chemistry. [Link]

-

ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

-

Organic Syntheses. (n.d.). Procedure for the reduction of amino acids to amino alcohols. [Link]

-

Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(1), 85-89. [Link]

-

ResearchGate. (2025). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

-

Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester?[Link]

-

Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

-

Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

-

Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

-

Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

-

Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

-

American Chemical Society. (2024). Diisobutylaluminum hydride. [Link]

-

PrepChem.com. (n.d.). Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]

-

SIELC Technologies. (2018). 3-(Benzyloxy)-4-methoxybenzyl alcohol. [Link]

Sources

- 1. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 17. adichemistry.com [adichemistry.com]

- 18. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 19. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 20. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 21. Workup [chem.rochester.edu]

- 22. Magic Formulas [chem.rochester.edu]

- 23. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of Methyl 4-benzyloxy-3-methoxybenzoate

Abstract & Strategic Overview

Methyl 4-benzyloxy-3-methoxybenzoate (CAS: 56441-97-5) is a pivotal intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Roflumilast) and tyrosine kinase inhibitors (e.g., Cediranib). Its synthesis typically involves the selective O-alkylation of methyl vanillate. While laboratory-scale procedures often utilize dimethylformamide (DMF) and sodium hydride, these conditions are suboptimal for kilogram-scale production due to safety hazards (H₂ evolution) and solvent toxicity.

This guide details a Process Mass Intensity (PMI)-optimized protocol utilizing a Williamson Ether Synthesis adapted for scale. We employ a potassium carbonate (K₂CO₃) base system in acetone or acetonitrile, catalyzed by potassium iodide (KI). This method eliminates the need for pyrophoric bases, allows for simplified solvent recovery, and consistently yields >90% purity without chromatographic purification.

Reaction Engineering & Mechanism